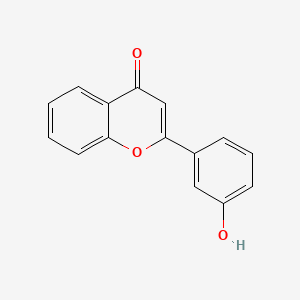

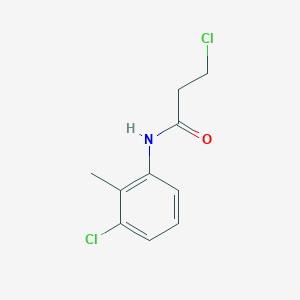

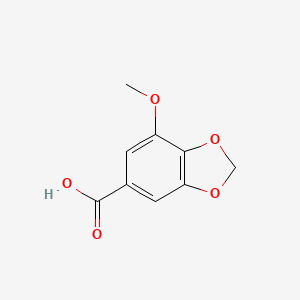

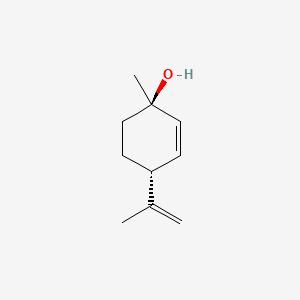

![molecular formula C13H7ClN2O2S B1607427 2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile CAS No. 78940-73-5](/img/structure/B1607427.png)

2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile” often involves cyclization processes or domino reactions . Another method involves a visible-light-promoted C-S cross-coupling reaction for the synthesis of aromatic thioethers .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile” are often based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Chlorophenols in Waste Incineration : Chlorophenols, related to the chemical structure of interest, are significant precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The review by Peng et al. (2016) discusses the pathways through which chlorophenols can contribute to the formation of dioxins, emphasizing their environmental impact and the need for careful management and disposal practices to minimize dioxin release (Peng et al., 2016).

Degradation of Chlorinated Hydrocarbons : Gunawardana et al. (2011) reviewed the degradation of chlorophenols by zero-valent iron and bimetals, highlighting the processes, mechanisms, and environmental implications of removing chlorinated compounds from water. This review underscores the potential for using zero-valent iron and bimetallic systems to efficiently dechlorinate compounds similar to the one of interest, thereby reducing their environmental impact (Gunawardana et al., 2011).

Health and Ecological Concerns

- Toxicity and Environmental Risks : The literature review by Kelly and Guidotti (1989) discusses the concerns raised over the safety of chlorophenols and related compounds due to studies linking them with lymphomas and soft-tissue neoplasms. Despite methodological limitations, there is evidence suggesting a causal association, particularly with non-Hodgkin's lymphomas. This review provides a critical assessment of the potential health risks associated with exposure to chlorophenols and emphasizes the importance of further research to elucidate these relationships (Kelly & Guidotti, 1989).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives, which share structural similarities, are known to interact unpredictably with physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O2S/c14-10-1-4-12(5-2-10)19-13-6-3-11(16(17)18)7-9(13)8-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYGMQKYVNIHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351679 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile | |

CAS RN |

78940-73-5 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.